4-methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine 4-methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2549053-88-3
VCID: VC11833233
InChI: InChI=1S/C17H23N5OS/c1-12-8-18-16(19-9-12)23-11-14-5-4-6-22(10-14)15-7-13(2)20-17(21-15)24-3/h7-9,14H,4-6,10-11H2,1-3H3
SMILES: CC1=CC(=NC(=N1)SC)N2CCCC(C2)COC3=NC=C(C=N3)C
Molecular Formula: C17H23N5OS
Molecular Weight: 345.5 g/mol

4-methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine

CAS No.: 2549053-88-3

Cat. No.: VC11833233

Molecular Formula: C17H23N5OS

Molecular Weight: 345.5 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine - 2549053-88-3

Specification

CAS No. 2549053-88-3
Molecular Formula C17H23N5OS
Molecular Weight 345.5 g/mol
IUPAC Name 4-methyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylsulfanylpyrimidine
Standard InChI InChI=1S/C17H23N5OS/c1-12-8-18-16(19-9-12)23-11-14-5-4-6-22(10-14)15-7-13(2)20-17(21-15)24-3/h7-9,14H,4-6,10-11H2,1-3H3
Standard InChI Key VDKQYWUEGAINHP-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)SC)N2CCCC(C2)COC3=NC=C(C=N3)C
Canonical SMILES CC1=CC(=NC(=N1)SC)N2CCCC(C2)COC3=NC=C(C=N3)C

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a central pyrimidine ring (C₄H₃N₂) substituted at the 2-, 4-, and 6-positions:

  • 2-position: Methylsulfanyl group (-S-CH₃), contributing to hydrophobicity and potential metabolic stability.

  • 4-position: Methyl group (-CH₃), enhancing steric bulk and influencing electronic properties.

  • 6-position: 3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl moiety, introducing a nitrogen-rich heterocyclic system capable of hydrogen bonding.

Molecular Formula and Weight

  • Formula: C₁₇H₂₃N₅OS

  • Molecular weight: 345.5 g/mol.

Stereoelectronic Features

  • The piperidine ring adopts a chair conformation, minimizing steric strain.

  • The oxymethyl linker (-O-CH₂-) between the piperidine and secondary pyrimidine enables conformational flexibility, potentially aiding target binding.

  • The methylsulfanyl group’s polarizability may facilitate π-π stacking or hydrophobic interactions in biological systems .

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit details for this compound are scarce, analogous pyrimidine derivatives are synthesized through:

  • Nucleophilic Aromatic Substitution: Introducing the piperidinyl-oxymethyl group via displacement of a halogen at the pyrimidine’s 6-position.

  • Mitsunobu Reaction: Coupling the secondary pyrimidine (5-methylpyrimidin-2-ol) to the piperidine alcohol precursor.

  • Thiolation: Installing the methylsulfanyl group using methanethiol or its derivatives under basic conditions .

Example Reaction Sequence

  • Step 1: 4-Methyl-6-chloro-2-(methylsulfanyl)pyrimidine + Piperidin-3-ylmethanol → Intermediate via SNAr.

  • Step 2: Intermediate + 5-Methylpyrimidin-2-ol → Final product via Mitsunobu coupling.

Stability and Reactivity

  • Acid/Base Sensitivity: The methylsulfanyl group may undergo oxidation to sulfoxide or sulfone under oxidative conditions.

  • Hydrolytic Stability: The ether linkage is generally stable at physiological pH but susceptible to strong acids or bases.

Physicochemical Properties

Predicted Solubility and Lipophilicity

  • logP: Estimated at 2.8 (moderately lipophilic), favoring membrane permeability.

  • Aqueous Solubility: ~0.1 mg/mL (poor), necessitating formulation with co-solvents or surfactants.

Spectral Characteristics

  • ¹H NMR: Key signals include δ 2.1–2.3 ppm (piperidine CH₂), δ 2.5 ppm (S-CH₃), and δ 8.3 ppm (pyrimidine H).

  • Mass Spectrometry: Molecular ion peak at m/z 345.5 (M⁺), with fragments at m/z 198 (piperidine-pyrimidine cleavage) and m/z 111 (methylsulfanyl pyrimidine).

Substituent PositionTarget KinaseIC₅₀ (nM)
5-Chloro (PfGSK3)PfGSK397–172
5-Bromo (PfPK6)PfPK68–11
Data adapted from trisubstituted pyrimidine studies .

Antiparasitic Activity

Structural analogs demonstrate antiplasmodial activity against Plasmodium falciparum (EC₅₀ = 140–550 nM), suggesting potential for antimalarial drug development .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator